Binospirone mesylate

Description

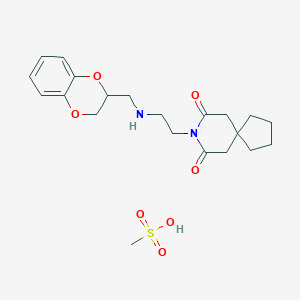

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLEDCYKVWLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048676 | |

| Record name | Binospirone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124756-23-6 | |

| Record name | Binospirone mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124756236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binospirone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINOSPIRONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155R3B9K8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Binospirone Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binospirone, also known as MDL 73,005EF, is a selective azapirone derivative with a nuanced and multifaceted mechanism of action primarily centered on the serotonin 1A (5-HT1A) receptor. Unlike classical anxiolytics, binospirone exhibits a distinct pharmacological profile characterized by its dual activity as a partial agonist at presynaptic 5-HT1A autoreceptors and a silent antagonist at postsynaptic 5-HT1A receptors. This unique interaction modulates serotonergic neurotransmission in a highly specific manner, underpinning its anxiolytic effects. This technical guide provides a comprehensive overview of the core mechanism of action of binospirone mesylate, presenting quantitative binding data, detailed experimental protocols for its characterization, and visual diagrams of its signaling pathways and functional logic.

Core Pharmacological Profile: Receptor Binding Affinity

Binospirone's primary pharmacological activity is its potent and selective binding to the 5-HT1A receptor. Its affinity for other monoaminergic and benzodiazepine receptors is substantially lower, establishing it as a highly selective agent. The quantitative data available for binospirone's binding profile are summarized below.

| Target Receptor | Radioligand | Tissue Source | pIC50 | IC50 (nM) | Other Notes |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 8.6 | ~2.5 | High affinity and selectivity. |

| Other Receptors | Various | N/A | - | >250 | Selectivity is greater than 100-fold compared to other monoamine (e.g., dopamine D2) and benzodiazepine receptor sites. Moderate affinity for D2 sites has been noted qualitatively. |

Note: The pIC50 value was converted to an IC50 value using the formula IC50 = 10^(-pIC50) M.

Detailed Mechanism of Action

The therapeutic action of binospirone is rooted in its unique and opposing effects on different populations of the 5-HT1A receptor, which are distinguished by their anatomical location within the neuron.

Presynaptic 5-HT1A Autoreceptor Partial Agonism

On the soma and dendrites of serotonergic neurons in the raphe nuclei, binospirone acts as a partial agonist at 5-HT1A autoreceptors.[1] These receptors function as a negative feedback mechanism for the neuron. By stimulating these autoreceptors, binospirone inhibits the firing rate of serotonergic neurons and reduces the synthesis and release of serotonin (5-HT) into the synapse. This action is believed to contribute to the initial stages of its therapeutic effect.

Postsynaptic 5-HT1A Receptor Antagonism

In contrast, at postsynaptic 5-HT1A receptors located on non-serotonergic neurons in brain regions like the hippocampus and cortex, binospirone acts as a silent antagonist.[1] This means it binds to the receptor without activating it, and by occupying the binding site, it blocks the effects of endogenous serotonin. This postsynaptic blockade is a distinguishing feature compared to other 5-HT1A agonists like buspirone, which exhibit partial agonism at these sites.[2]

Downstream Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. When activated by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic partial agonist, binospirone initiates this signaling cascade, resulting in reduced neuronal firing. As a postsynaptic antagonist, it prevents serotonin from initiating this cascade.

Figure 1: Dual action of Binospirone on pre- and postsynaptic 5-HT1A receptors.

Integrated Functional Effect

The combination of reduced serotonin release (from presynaptic agonism) and blockade of serotonin's postsynaptic effects creates a complex modulatory profile. This dual mechanism is hypothesized to produce anxiolytic effects that are distinct from those of benzodiazepines or selective serotonin reuptake inhibitors (SSRIs).

Figure 2: Logical flow of Binospirone's dual mechanism leading to its therapeutic effect.

Key Experimental Protocols

The characterization of binospirone's binding affinity and functional activity relies on standard pharmacological assays. Below is a detailed methodology for a representative key experiment.

Radioligand Competition Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity of a test compound (binospirone) for a target receptor (5-HT1A) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

a) Materials:

-

Membrane Preparation: Homogenized tissue from a brain region rich in the target receptor (e.g., rat hippocampus) or membranes from cells engineered to express the human 5-HT1A receptor.

-

Radioligand: A high-affinity 5-HT1A receptor agonist, typically [³H]8-hydroxy-DPAT.

-

Test Compound: this compound, dissolved and serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., serotonin or metergoline) to saturate all specific binding sites.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing co-factors like MgSO₄ and an antioxidant like ascorbic acid.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a substance like polyethyleneimine to reduce non-specific binding.

-

Detection: Liquid scintillation counter.

b) Procedure:

-

Preparation: Thaw the membrane preparation on ice and resuspend it in the assay buffer to a specific protein concentration.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the [³H]8-OH-DPAT radioligand, and varying concentrations of binospirone.

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of the non-labeled control ligand.

-

Competition Wells: Contain membranes, radioligand, and one of the serial dilutions of binospirone.

-

-

Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes and any bound radioligand. Unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.

c) Data Analysis:

-

Calculate Specific Binding by subtracting the CPM from the non-specific binding wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the binospirone concentration. This will generate a sigmoidal competition curve.

-

Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of binospirone that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound possesses a sophisticated mechanism of action defined by its high selectivity for the 5-HT1A receptor and its differential functional activity at presynaptic versus postsynaptic receptor populations. It acts as a partial agonist at somatodendritic autoreceptors, reducing serotonin release, while simultaneously acting as an antagonist at postsynaptic receptors, blocking serotonin's downstream effects. This dual-action profile distinguishes it from other anxiolytic agents and provides a unique method for modulating the serotonergic system. A thorough understanding of this mechanism, supported by quantitative binding data and robust experimental protocols, is essential for its continued investigation and potential therapeutic application in neuropsychiatric disorders.

References

Binospirone Mesylate: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, physicochemical characterization, and pharmacological mechanism of binospirone mesylate. Binospirone is an azapirone derivative investigated for its anxiolytic properties. This document details experimental protocols, presents quantitative data in structured tables, and visualizes complex pathways to support research and development efforts in the field of neuroscience and medicinal chemistry.

Synthesis of this compound

The synthesis of binospirone (8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione) is typically achieved through a multi-step process involving the coupling of a spirocyclic imide core with a benzodioxin side chain, followed by salt formation with methanesulfonic acid to yield the mesylate salt. While specific process details can vary, a representative synthetic route is outlined below.

Navigating the Solubility Landscape of Binospirone Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available information on the solubility of binospirone mesylate, a critical physicochemical property influencing its development as a pharmaceutical agent. While quantitative solubility data for this compound in various solvents remains elusive in publicly accessible literature, this document provides valuable related information, standardized experimental protocols for solubility determination, and insights into its mechanism of action to support research and development efforts.

Physicochemical Properties of Binospirone and its Mesylate Salt

Binospirone is an azapirone derivative with anxiolytic properties.[1] Its mesylate salt, this compound, is the form often used in pharmaceutical development.[2] Understanding the fundamental physicochemical properties is a prerequisite for any solubility assessment.

Table 1: Physicochemical Properties of Binospirone and this compound

| Property | Binospirone | This compound | Source |

| IUPAC Name | 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione | 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | [1][2] |

| Molecular Formula | C₂₀H₂₆N₂O₄ | C₂₁H₃₀N₂O₇S | [2][3] |

| Molar Mass | 358.43 g/mol | 454.54 g/mol | [2][3] |

| CAS Number | 102908-59-8 | 124756-23-6 | [1][2] |

Solubility of a Structurally Related Compound: Buspirone Hydrochloride

In the absence of specific data for this compound, the solubility of buspirone hydrochloride, another anxiolytic agent from the same azapirone class, can offer some preliminary insights. It is crucial to note that while structurally related, the solubility profiles of these two compounds will differ.

Table 2: Quantitative Solubility of Buspirone Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| Water | 0.588 | Not Specified | [4] |

| Buffer (pH 7.4) | 0.125 | Not Specified | [4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For determining the thermodynamic solubility of a compound like this compound, the saturation shake-flask method is a widely accepted and reliable technique.

Key Steps:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Solid Phase Analysis: The remaining solid should be analyzed (e.g., by XRPD, DSC) to check for any polymorphic or chemical transformations during the experiment.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the thermodynamic solubility of a pharmaceutical solid.

Signaling Pathway of Binospirone

Binospirone's anxiolytic effects are understood to be mediated through its interaction with the serotonergic system. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.

Mechanism of Action:

-

Presynaptic 5-HT1A Autoreceptors: As a partial agonist, binospirone stimulates these receptors on serotonin-producing neurons. This leads to a feedback inhibition, reducing the synthesis and release of serotonin into the synaptic cleft.

-

Postsynaptic 5-HT1A Receptors: By acting as an antagonist at these receptors on downstream neurons, binospirone blocks the effects of serotonin that is present in the synapse.

The net effect of this dual action is a modulation of serotonergic neurotransmission, which is believed to be the basis for its anxiolytic activity.

Binospirone's Interaction with the 5-HT1A Receptor Signaling Pathway

Caption: The dual action of binospirone on presynaptic and postsynaptic 5-HT1A receptors.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physicochemical Properties of Binospirone Mesylate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an anxiolytic agent. The information presented herein is intended to support research, drug development, and formulation activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical methods.

Core Physicochemical Properties

This compound is the methanesulfonic acid salt of binospirone. Its fundamental properties are crucial for understanding its behavior in biological systems and during the formulation process.

| Property | Value / Information | Source |

| IUPAC Name | 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | [1] |

| Molecular Formula | C21H30N2O7S | [1] |

| Molecular Weight | 454.5 g/mol | [1] |

| CAS Number | 124756-23-6 | [1][2] |

| Parent Compound (Binospirone) LogP | 2.3 | [3] |

| Melting Point | Not available in the provided search results. A general experimental protocol is described below. | |

| Solubility | Not available in the provided search results. A general experimental protocol is described below. | |

| pKa | Not available in the provided search results. A general experimental protocol is described below. |

Experimental Protocols

The following sections detail the standard methodologies for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.[4]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.[4][5] Impurities typically depress the melting point and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Glass capillary tubes (one end sealed)[6]

-

Mortar and pestle

-

Sample packing wire/rod

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface.[6] If the sample is granular, it should be pulverized using a mortar and pestle.[6]

-

Capillary Loading: The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end.[6] This process is repeated until a packed sample height of 2-3 mm is achieved.[6]

-

Measurement:

-

The loaded capillary tube is inserted into the heating block of the melting point apparatus.[6]

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[5]

-

A fresh sample is then prepared for a more accurate measurement. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[6]

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4][6]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[4][6]

Solubility is a critical determinant of a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid drug is agitated in a specific solvent (e.g., water, buffer solutions) at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved drug in the supernatant is then quantified.

Apparatus:

-

Thermostatically controlled shaker bath or incubator

-

Vials or flasks with screw caps

-

Analytical balance

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: An amount of this compound in excess of its expected solubility is added to a series of vials.

-

Equilibration: A precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at various pH values) is added to each vial. The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitation: The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of the experiment.

-

Sample Collection and Preparation: The samples are allowed to stand to let the excess solid settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: The filtrate is then diluted as necessary and the concentration of dissolved this compound is determined using a validated analytical method, such as HPLC-UV.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its solubility, absorption, and receptor binding.

Principle: The drug is dissolved in a suitable solvent and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Apparatus:

-

Potentiometer with a pH electrode

-

Automated or manual burette

-

Stir plate and stir bar

-

Titration vessel

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water or a co-solvent system if aqueous solubility is low.

-

Titration: The solution is stirred continuously, and the initial pH is recorded. Small, precise increments of the titrant are added, and the pH is recorded after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

The equivalence point(s) are identified from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

-

-

Data Reporting: The determined pKa value(s) are reported at the specified temperature and ionic strength.

Visualizations

The following diagrams illustrate a typical experimental workflow and the primary signaling pathway associated with binospirone's mechanism of action.

Caption: Workflow for Aqueous Solubility Determination.

Binospirone is known to act as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[2] The primary signaling cascade for 5-HT1A receptors involves coupling to Gi/o proteins.[7][8][9]

Caption: Binospirone's Dual Action on 5-HT1A Receptors.

References

- 1. This compound | C21H30N2O7S | CID 71346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Binospirone - Wikipedia [en.wikipedia.org]

- 3. Binospirone | C20H26N2O4 | CID 60769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Binospirone Mesylate: A Technical Guide to its Receptor Binding Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binospirone mesylate, also known as MDL 73005EF, is a selective azapirone anxiolytic agent. This document provides an in-depth technical overview of its receptor binding profile, drawing from key preclinical research. Binospirone exhibits high affinity and selectivity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors. This dual activity is central to its mechanism of action. This guide summarizes the quantitative binding affinities, details the experimental protocols used for their determination, and visualizes the associated signaling pathways.

Receptor Binding Profile of this compound

The core of binospirone's pharmacological profile is its potent and selective interaction with the 5-HT1A receptor. Quantitative data from radioligand binding assays are summarized below.

| Receptor Subtype | Radioligand | Test Compound | pIC50 | Ki (nM) | Source |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Binospirone (MDL 73005EF) | 8.6 | ~2.5 | Moser et al., 1990 |

| Other Monoamine & Benzodiazepine Receptors | Various | Binospirone (MDL 73005EF) | < 6.6 | > 250 | Moser et al., 1990 |

Note: The Ki value for 5-HT1A is estimated from the pIC50 value of 8.6. The Moser et al. (1990) study noted greater than 100-fold selectivity for the 5-HT1A receptor compared to other monoamine and benzodiazepine receptor sites, indicating significantly lower affinity for receptors such as other 5-HT subtypes, dopamine, and adrenergic receptors, though specific Ki values for these other receptors are not detailed in the abstract.

Experimental Protocols

The following sections detail the methodologies typically employed in the radioligand binding assays used to characterize compounds like binospirone.

Membrane Preparation

A standard protocol for preparing cell membranes for in vitro binding assays is as follows:

-

Tissue/Cell Homogenization : Frozen tissue or washed cells are homogenized in approximately 20 volumes of a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail).[1]

-

Initial Centrifugation : The homogenate undergoes a low-speed spin (e.g., 1,000 x g for 3 minutes) to remove large cellular debris.[1]

-

Membrane Pelleting : The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[1]

-

Washing : The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.[1]

-

Final Preparation and Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[1]

-

Protein Quantification : A sample of the membrane preparation is analyzed for total protein content using a standard assay, such as the Pierce® BCA assay, to allow for normalization of binding data.[1]

Radioligand Binding Assay (Competition Assay)

The affinity of binospirone for various receptors is determined using competition binding assays.

-

Assay Setup : The assay is typically conducted in 96-well plates with a final volume of around 250 µL per well.[1]

-

Component Addition : To each well, the following are added in sequence:

-

150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120 µg for tissue membranes).[1]

-

50 µL of the unlabeled test compound (this compound) at various concentrations. For determining non-specific binding, a high concentration of a known ligand for the target receptor is used.

-

50 µL of the radioligand solution (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor) at a fixed concentration, typically at or below its Kd value.[2]

-

-

Incubation : The plates are incubated, often with gentle agitation, for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[1]

-

Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI). The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.[1][2]

-

Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Quantification of Radioactivity : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[1]

Data Analysis

-

Specific Binding Calculation : For each concentration of the test compound, the non-specific binding is subtracted from the total binding to yield the specific binding.

-

IC50 Determination : The specific binding data is plotted against the logarithm of the test compound concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation :[3][4][5]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of binospirone.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

The workflow for a typical radioligand binding assay is illustrated below.

Signaling Pathways

Binospirone's primary pharmacological effects are mediated through the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR).

5-HT1A Receptor Signaling

The 5-HT1A receptor is classically coupled to the inhibitory G-protein, Gi/o.[6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[6][7] This has several downstream consequences, including the modulation of protein kinase A (PKA) activity.

Binospirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonergic neurons in the raphe nuclei.[8] Activation of these autoreceptors leads to a decrease in the firing rate of these neurons and a reduction in serotonin release. Conversely, at postsynaptic 5-HT1A receptors, located in regions like the hippocampus and cortex, binospirone acts as an antagonist, blocking the effects of serotonin at these sites.

The canonical signaling pathway for the 5-HT1A receptor is depicted below.

Conclusion

This compound is a highly selective ligand for the 5-HT1A receptor, with a significantly lower affinity for other tested monoamine and benzodiazepine receptors. Its complex mechanism of action, involving partial agonism at presynaptic 5-HT1A autoreceptors and antagonism at postsynaptic 5-HT1A receptors, is mediated through the Gi/o-coupled signaling pathway that leads to the inhibition of adenylyl cyclase. The data and protocols presented in this guide provide a foundational understanding of the molecular pharmacology of binospirone for researchers and professionals in the field of drug development. Further research to fully elucidate its binding profile across a wider range of receptors would provide a more complete picture of its pharmacological activity.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. calculator.academy [calculator.academy]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. Binospirone [medbox.iiab.me]

Early Research on Binospirone Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone (MDL 73005EF), an azapirone derivative, emerged in early psychopharmacological research as a compound with a distinct profile from its structural analog, buspirone.[1] This technical guide provides an in-depth overview of the foundational preclinical research on binospirone mesylate, focusing on its mechanism of action, receptor binding profile, and effects in animal models of anxiety. The information is synthesized from key early studies to offer a comprehensive resource for researchers in drug development.

Mechanism of Action

Early investigations into binospirone's mechanism of action identified it as a potent and highly selective 5-hydroxytryptamine-1A (5-HT1A) receptor ligand.[2] Unlike buspirone, which exhibits a broader receptor interaction profile, binospirone's primary activity is centered on the 5-HT1A receptor.[2]

Subsequent research further elucidated a nuanced interaction with 5-HT1A receptors, suggesting a differential effect based on receptor location. Binospirone acts as a partial agonist at presynaptic 5-HT1A somatodendritic autoreceptors, which regulate the synthesis and release of serotonin.[1] At postsynaptic 5-HT1A receptors, however, it functions as an antagonist.[1] This dual action suggests a complex modulatory effect on the serotonergic system. The proposed mechanism involves the partial agonism at autoreceptors leading to a reduction in serotonergic neurotransmission, a potential pathway to its anxiolytic effects.[3]

Signaling Pathway of this compound at the 5-HT1A Receptor

Receptor Binding Profile

Radioligand binding studies were instrumental in characterizing the affinity and selectivity of binospirone for various neurotransmitter receptors. These studies revealed that binospirone possesses a high affinity for the 5-HT1A receptor, with a pIC50 of 8.6, making it more potent than buspirone in this regard.[2] Furthermore, binospirone demonstrated high selectivity for the 5-HT1A receptor, with over 100-fold greater affinity for this site compared to other monoamine and benzodiazepine receptors.[2]

| Receptor | Binospirone (MDL 73005EF) pIC50 | Buspirone pIC50 |

| 5-HT1A | 8.6 | 7.8 |

| 5-HT2 | < 6.0 | 6.7 |

| Dopamine D2 | < 6.0 | 7.0 |

| α1-adrenoceptor | < 6.0 | 6.3 |

| α2-adrenoceptor | < 6.0 | < 6.0 |

| Benzodiazepine | < 5.0 | < 5.0 |

| Table 1: Comparative receptor binding affinities of binospirone and buspirone. Data sourced from Moser et al. (1990).[2] |

Pharmacokinetics

Early preclinical studies in rats provided initial insights into the pharmacokinetic profile of binospirone. Following intravenous administration, binospirone exhibited a relatively short half-life. While detailed pharmacokinetic parameters from these early studies are limited, the focus of the research was primarily on its pharmacodynamic effects.

| Parameter | Value (for Buspirone in Rats) |

| Clearance | 13.1 ml/min |

| Terminal Elimination Half-life | 25 min |

| Table 2: Pharmacokinetic parameters of the related compound, buspirone, in rats following intravenous administration. Data for binospirone from early studies is not readily available. Data sourced from a study on buspirone pharmacokinetics.[4] |

Preclinical Efficacy in Animal Models of Anxiety

Binospirone was evaluated in established animal models of anxiety to determine its potential anxiolytic effects. The results from these studies further highlighted its unique pharmacological profile compared to buspirone and other anxiolytic agents.

Water-Lick Conflict Test (Vogel-Type)

In the water-lick conflict test, a model of anxiety where punished drinking behavior is assessed, binospirone demonstrated an anxiolytic-like effect similar to that of diazepam.[2] Both binospirone and buspirone increased the number of shocks received by the animals, indicating a reduction in anxiety.[2]

| Compound | Dose (mg/kg, i.p.) | % Increase in Shocks (Mean ± s.e.m.) |

| Binospirone | 0.25 | 100 ± 25 |

| 1.0 | 200 ± 50 | |

| Buspirone | 1.0 | 150 ± 40 |

| 4.0 | 250 ± 60 | |

| Diazepam | 2.0 | 250 ± 50 |

| Table 3: Effects of binospirone, buspirone, and diazepam in the water-lick conflict test in rats. Data adapted from Moser et al. (1990).[2] |

Elevated Plus-Maze Test

The elevated plus-maze is another widely used model to assess anxiety-like behavior in rodents. In this test, binospirone, similar to diazepam, increased the percentage of time spent on the open arms, an indicator of anxiolytic activity.[2] In contrast, buspirone and the 5-HT1A agonist 8-OH-DPAT had the opposite effect, reducing the time spent on the open arms.[2]

| Compound | Dose (mg/kg, i.p.) | % Time on Open Arms (Mean ± s.e.m.) |

| Binospirone | 0.25 | 35 ± 5 |

| 1.0 | 45 ± 6 | |

| Buspirone | 1.0 | 5 ± 2 |

| Diazepam | 2.0 | 40 ± 7 |

| Table 4: Effects of binospirone, buspirone, and diazepam on the percentage of time spent on the open arms of the elevated plus-maze. Data adapted from Moser et al. (1990).[2] |

Experimental Protocols

Receptor Binding Studies

Objective: To determine the affinity of binospirone for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Whole rat brains (minus cerebellum) were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged, and the resulting pellet was resuspended and incubated at 37°C. After a second centrifugation, the final pellet was resuspended in buffer to a concentration of 10 mg original tissue weight/ml.

-

Binding Assay: Aliquots of the membrane preparation were incubated with a specific radioligand for the receptor of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and various concentrations of binospirone or a reference compound.

-

Incubation and Filtration: The mixture was incubated to allow for binding equilibrium. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The pIC50 was calculated as the negative logarithm of the IC50.

Water-Lick Conflict Test (Vogel-Type)

Objective: To assess the anxiolytic potential of binospirone by measuring its effect on punished drinking behavior.

Methodology:

-

Apparatus: A transparent plastic cage with a floor of stainless-steel rods connected to a shock generator. A drinking tube is inserted into the cage.

-

Procedure:

-

Rats were water-deprived for 48 hours.

-

On the test day, rats were placed in the cage and allowed to drink.

-

After 20 licks, a mild electric shock (e.g., 0.5 mA for 0.5 s) was delivered through the drinking tube and the floor grid.

-

The number of shocks taken during a 3-minute session was recorded.

-

-

Drug Administration: Binospirone, buspirone, diazepam, or vehicle was administered intraperitoneally (i.p.) at various doses prior to the test session.

-

Data Analysis: The mean number of shocks received in each treatment group was compared to the vehicle control group.

Elevated Plus-Maze Test

Objective: To evaluate the anxiolytic-like effects of binospirone based on the natural aversion of rodents to open and elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Rats were placed in the center of the maze, facing one of the open arms.

-

The animal was allowed to freely explore the maze for a 5-minute session.

-

The time spent in and the number of entries into the open and closed arms were recorded using a video-tracking system.

-

-

Drug Administration: Test compounds or vehicle were administered i.p. before the test.

-

Data Analysis: The percentage of time spent on the open arms and the number of open arm entries were calculated and compared between treatment groups.

Conclusion

The early research on this compound established it as a potent and selective 5-HT1A receptor ligand with a unique pharmacological profile. Its differential activity at presynaptic and postsynaptic 5-HT1A receptors, coupled with its distinct effects in animal models of anxiety compared to buspirone, suggested a novel mechanism of action. These foundational studies provided a strong rationale for further investigation into its therapeutic potential for anxiety disorders. This technical guide consolidates the key quantitative data and experimental methodologies from this early research, offering a valuable resource for contemporary researchers in the field of psychopharmacology and drug discovery.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buspirone effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alnespirone and buspirone have anxiolytic-like effects in a conflict procedure in rats by stimulating 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

Binospirone Mesylate: A Technical Guide for Neurological Disorder Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binospirone (MDL-73,005-EF) is a selective azapirone derivative with a unique and complex mechanism of action centered on the serotonergic system. Unlike other compounds in its class, such as buspirone, binospirone exhibits a distinct profile as a partial agonist at presynaptic 5-HT1A somatodendritic autoreceptors and a functional antagonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This dual activity allows it to modulate serotonergic neurotransmission in a highly specific manner, suggesting potential therapeutic applications in a range of neurological and psychiatric disorders. Preclinical studies have demonstrated its anxiolytic and cognitive-enhancing properties. This document provides a comprehensive technical overview of binospirone mesylate, summarizing its pharmacological profile, preclinical findings, and key experimental methodologies for its investigation.

Mechanism of Action

Binospirone's primary pharmacological activity is mediated through its high-affinity interaction with 5-HT1A serotonin receptors.[5][6] Its mechanism is distinguished by a dual-action profile depending on the receptor's location:

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, these receptors function as an inhibitory feedback mechanism. Binospirone acts as a partial agonist at these sites.[1][2] This action reduces the firing rate of serotonin neurons, leading to a decrease in serotonin synthesis and release in projection areas like the hippocampus.[2][7]

-

Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex. Binospirone functions as an antagonist at these postsynaptic receptors.[1][2] By blocking the effects of serotonin at these sites, it can prevent the hyperpolarizing effects of serotonin on target neurons, which has been shown to counteract certain cognitive deficits.[3][4]

This unique agonist-antagonist profile suggests that binospirone can decrease overall serotonergic tone via presynaptic agonism while simultaneously preventing serotonin-mediated inhibition in specific postsynaptic circuits. The compound also shows a moderate affinity for dopamine D2 receptors, although its primary effects are attributed to its 5-HT1A activity.[7]

References

- 1. Binospirone - Wikipedia [en.wikipedia.org]

- 2. Effects of MDL 73005EF on central pre- and postsynaptic 5-HT1A receptor function in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of MDL 73005 on water-maze performances and locomotor activity in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. a-z.lu [a-z.lu]

- 5. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of 5-HT1A receptors on central noradrenergic activity: microdialysis studies using (+/-)-MDL 73005EF and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Binospirone Mesylate: A Technical Guide to a 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of binospirone mesylate (MDL 73005EF), a potent and selective ligand for the serotonin 1A (5-HT1A) receptor. This guide details its mechanism of action, summarizes key pharmacological data, outlines relevant experimental protocols, and visualizes the complex biological processes involved.

Core Concepts: Mechanism of Action

Binospirone is an azaspirodecanedione derivative that exhibits high affinity and selectivity for the 5-HT1A receptor.[1] Its pharmacological profile is complex, characterized by potent activity as a full agonist in functional assays such as GTPγS binding, yet it is sometimes described as a weak partial agonist in other models.[2][3] This suggests that its functional effects may be context- or tissue-dependent.

The primary mechanism of action for 5-HT1A receptor agonists involves coupling to inhibitory G-proteins (Gi/o). This interaction initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.

Binospirone's activity is stereoselective, with the S(-) enantiomer being the pharmacologically active form.[2] A key aspect of its profile is its differential activity at presynaptic versus postsynaptic 5-HT1A receptors, which are critical in modulating serotonergic neurotransmission.

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, activation of these receptors provides a negative feedback signal, reducing neuronal firing and serotonin release.[4] The active S(-) enantiomer of binospirone has been shown to decrease extracellular 5-HT levels, a hallmark of presynaptic autoreceptor agonism.[2]

-

Postsynaptic Receptors: Located in various brain regions, including the hippocampus and cortex, these receptors mediate the postsynaptic effects of serotonin.[4] Some evidence suggests binospirone's effects are mediated through the activation of postsynaptic 5-HT1A receptors.[2]

This dual activity profile is central to the therapeutic potential of 5-HT1A receptor modulators.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining binospirone's interaction with the 5-HT1A receptor.

Table 1: Receptor Binding Affinity

| Compound | Parameter | Value | Receptor/Tissue Source | Radioligand | Reference |

| Binospirone (MDL 73005EF) | pIC50 | 8.6 | 5-HT1A Recognition Site | [3H]8-OH-DPAT | [1] |

| Binospirone (MDL 73005EF) | IC50 (nM) | ~2.5 | 5-HT1A Recognition Site | [3H]8-OH-DPAT | Calculated from[1] |

Note: IC50 was calculated from the pIC50 value (10-8.6 M).

Table 2: Functional Activity

| Compound | Parameter | Value | Assay Type | System | Reference |

| Binospirone (MDL 73005EF) | pEC50 | 9.3 ± 0.2 | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | [3] |

| Binospirone (MDL 73005EF) | EC50 (nM) | ~0.5 | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | Calculated from[3] |

| Binospirone (MDL 73005EF) | Intrinsic Activity | Full Agonist | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | [3] |

| Binospirone (MDL 73005EF) | Intrinsic Activity | Partial Agonist | Adenylate Cyclase Inhibition | Rat Hippocampal Membranes | [2] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the proposed dual mechanism of action for binospirone.

Experimental Protocols

The characterization of binospirone relies on standardized in vitro pharmacological assays. Detailed methodologies for two key experiments are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (binospirone) by measuring its ability to displace a known radiolabeled ligand from the 5-HT1A receptor.

Materials:

-

Membrane Preparation: Homogenates from cells expressing human 5-HT1A receptors or from specific brain tissues (e.g., rat hippocampus).

-

Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Detection: Scintillation counter.

Procedure:

-

Preparation: Thaw frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Incubation Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.

-

50 µL of various concentrations of binospirone.

-

50 µL of [3H]8-OH-DPAT at a fixed concentration (typically near its Kd, e.g., 0.5-1.0 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of binospirone.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of 5-HT1A receptors on central noradrenergic activity: microdialysis studies using (+/-)-MDL 73005EF and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Preclinical Data on Binospirone Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone mesylate (formerly known as MDL 73005EF) is a novel psychoactive compound that has been investigated for its anxiolytic properties. Structurally, it belongs to the azapirone class of drugs, which also includes the clinically used anxiolytic, buspirone. The primary mechanism of action of binospirone, like other azapirones, involves the modulation of the serotonin 5-HT1A receptor system. However, it exhibits a distinct pharmacological profile, acting as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1] This unique profile suggests a potential for a differentiated therapeutic effect compared to other serotonergic agents.

This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience.

Pharmacology

Mechanism of Action

This compound's primary pharmacological target is the serotonin 5-HT1A receptor. Its mechanism is characterized by a dual action depending on the receptor's location:

-

Presynaptic 5-HT1A Autoreceptors: Binospirone acts as a partial agonist at these receptors, which are located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these autoreceptors leads to a decrease in the firing rate of these neurons and a reduction in serotonin synthesis and release.

-

Postsynaptic 5-HT1A Receptors: In contrast, binospirone acts as an antagonist at postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and amygdala. By blocking these receptors, binospirone prevents the inhibitory effects of serotonin in these areas.

This distinct presynaptic agonist/postsynaptic antagonist profile differentiates binospirone from buspirone, which is a partial agonist at both pre- and postsynaptic 5-HT1A receptors.

Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) | Species | Tissue Source | Reference |

| 5-HT1A | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |

| 5-HT2 | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |

| Dopamine D2 | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |

| α1-Adrenergic | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |

| α2-Adrenergic | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |

| Benzodiazepine | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate |

Note: Specific Ki values for this compound are not available in the reviewed literature. The table structure is provided for future data population.

Functional Activity

The functional activity of binospirone at the 5-HT1A receptor has been characterized in various in vitro and in vivo models. As a presynaptic partial agonist, it inhibits serotonin release, while its postsynaptic antagonist activity blocks the effects of serotonin.

| Assay Type | Parameter | Value | Species | System | Reference |

| Presynaptic 5-HT1A Autoreceptor Activity | EC50 | Data not available | Rat | Raphe Nuclei Slices | |

| Postsynaptic 5-HT1A Receptor Activity | IC50 | Data not available | Rat | Hippocampal Membranes | |

| Adenylate Cyclase Activity | Emax | Data not available |

Note: Specific EC50, IC50, and Emax values for this compound are not available in the reviewed literature. The table structure is provided for future data population.

In Vivo Efficacy in Animal Models

This compound has demonstrated anxiolytic-like effects in various preclinical models of anxiety.

| Animal Model | Species | Dosing (mg/kg) | Route | Effect | Reference |

| Elevated Plus-Maze | Rat | Data not available | i.p. | Increased time spent in open arms | |

| Vogel Conflict Test | Rat | Data not available | i.p. | Increased punished licking | |

| Social Interaction Test | Rat | Data not available | i.p. | Increased social interaction time | |

| Light-Dark Box Test | Mouse | Data not available | i.p. | Increased time in the light compartment |

Note: Specific dose-response data from these studies are not detailed in the available literature.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species, including absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the public domain. The following table is provided to structure any future findings.

| Parameter | Species | Value | Unit | Route of Administration |

| Bioavailability | Rat | Data not available | % | Oral |

| Tmax | Rat | Data not available | h | Oral |

| Cmax | Rat | Data not available | ng/mL | Oral |

| Half-life (t1/2) | Rat | Data not available | h | Oral |

| Volume of Distribution (Vd) | Rat | Data not available | L/kg | IV |

| Clearance (CL) | Rat | Data not available | L/h/kg | IV |

| Protein Binding | Rat | Data not available | % |

Toxicology

Specific acute and chronic toxicology data for this compound are not available in the reviewed literature. The following table is provided for the structuring of any future data.

| Study Type | Species | Route | LD50 / NOAEL | Unit |

| Acute Toxicity | Mouse | Oral | Data not available | mg/kg |

| Rat | Oral | Data not available | mg/kg | |

| Chronic Toxicity | Rat | Oral | Data not available | mg/kg/day |

| Dog | Oral | Data not available | mg/kg/day |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully described in the available literature. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Receptor Binding Assays

-

Objective: To determine the affinity of this compound for various neurotransmitter receptors.

-

General Protocol:

-

Tissue Preparation: Homogenization of specific brain regions (e.g., cortex, hippocampus, striatum) from preclinical species (e.g., rats, mice) in an appropriate buffer.

-

Radioligand Incubation: Incubation of the membrane homogenates with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of this compound.

-

Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

-

In Vivo Behavioral Models of Anxiety

-

Elevated Plus-Maze:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

-

-

Vogel Conflict Test:

-

Apparatus: A chamber with a drinking spout.

-

Procedure: Water-deprived rats are allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.

-

Signaling Pathways and Experimental Workflows

Binospirone's Action on the 5-HT1A Receptor Signaling Pathway

The diagram below illustrates the differential effects of binospirone on presynaptic and postsynaptic 5-HT1A receptor signaling pathways.

Caption: Binospirone's dual action on 5-HT1A receptor signaling pathways.

Experimental Workflow for In Vivo Assessment of Anxiolytic Activity

The following diagram outlines a typical experimental workflow for evaluating the anxiolytic potential of a compound like this compound in a preclinical setting.

Caption: A typical experimental workflow for in vivo anxiolytic assessment.

Conclusion

This compound is a selective 5-HT1A receptor ligand with a unique pharmacological profile of presynaptic partial agonism and postsynaptic antagonism.[1] Preclinical studies in animal models have suggested its potential as an anxiolytic agent. However, a comprehensive public database of its quantitative preclinical data, including detailed receptor binding affinities, functional potencies, and a full ADME-Tox profile, is currently lacking. Further research and publication of these data would be invaluable for a more complete understanding of binospirone's therapeutic potential and for guiding future drug development efforts in the field of anxiety and other neuropsychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Binospirone Mesylate

A-12345

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Binospirone mesylate is an anxiolytic agent belonging to the azapirone class of drugs. While specific preclinical data for this compound is limited, its mechanism of action and in vivo effects can be largely understood through the extensive research conducted on its close analog, buspirone.[1][2][3][4][5] This document provides detailed protocols for in vivo experimental evaluation of this compound, leveraging established methodologies for buspirone to assess its anxiolytic potential. The protocols described herein are intended for use by researchers, scientists, and drug development professionals.

Buspirone, and by extension binospirone, primarily exerts its anxiolytic effects through its activity as a partial agonist at serotonin 5-HT1A receptors.[1][6][7][8] It also exhibits a weaker antagonist activity at dopamine D2 receptors.[6][9] This unique pharmacological profile distinguishes it from benzodiazepines, as it does not produce significant sedation, muscle relaxation, or have a high potential for dependence.[4][10][11]

Mechanism of Action

This compound is understood to act primarily on the serotonergic and dopaminergic systems.

-

Serotonin 5-HT1A Receptor Partial Agonist: Binospirone acts as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors.[7][8] The initial activation of presynaptic autoreceptors leads to a decrease in serotonin release. However, with chronic administration, these autoreceptors are thought to desensitize, resulting in an overall enhancement of serotonergic neurotransmission.[7]

-

Dopamine D2 Receptor Antagonist: Binospirone also demonstrates antagonist activity at D2, D3, and D4 dopamine receptors.[6][12] Its effect is more pronounced on presynaptic autoreceptors at lower doses, which can lead to an increase in dopamine release.[12] At higher doses, it may also block postsynaptic D2 receptors.[12]

The interplay between these two neurotransmitter systems is believed to be central to the anxiolytic effects of binospirone.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by this compound.

In Vivo Experimental Protocols

The following protocols are designed to assess the anxiolytic effects of this compound in rodent models.

General Experimental Workflow

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents.[13][14] The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

-

Elevated plus maze apparatus

-

Video tracking software

-

This compound

-

Vehicle (e.g., saline, distilled water with a solubilizing agent)

-

Animal subjects (mice or rats)

Protocol:

-

Animal Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.) 30-60 minutes prior to testing.

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Analyze the video recordings to determine the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

Expected Results: Anxiolytic compounds like buspirone are expected to increase the time spent and the number of entries into the open arms, without significantly affecting total locomotor activity.[15][16][17]

Fear Conditioning Test

The fear conditioning test assesses fear-associated learning and memory.[18][19]

Materials:

-

Fear conditioning chamber with a grid floor for delivering footshocks

-

Sound-attenuating isolation cubicle

-

Video camera and software for recording and analyzing freezing behavior

-

This compound

-

Vehicle

-

Animal subjects (mice or rats)

Protocol:

-

Habituation (Day 1): Place the animal in the conditioning chamber for a set period (e.g., 5 minutes) to habituate to the environment.

-

Conditioning (Day 2):

-

Place the animal in the conditioning chamber.

-

After a baseline period (e.g., 2 minutes), present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).

-

Co-terminate the CS with a mild, brief footshock (unconditioned stimulus, US; e.g., 2 seconds, 0.5 mA).

-

Repeat the CS-US pairing for a predetermined number of trials (e.g., 3-5 times) with an inter-trial interval.

-

-

Contextual Fear Test (Day 3):

-

Administer this compound or vehicle 30-60 minutes before the test.

-

Place the animal back into the same conditioning chamber (the context).

-

Record freezing behavior for a set period (e.g., 5 minutes).

-

-

Cued Fear Test (Day 4):

-

Administer this compound or vehicle 30-60 minutes before the test.

-

Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).

-

After a baseline period, present the CS (the tone) and record freezing behavior.

-

Data Analysis: The primary measure is the percentage of time the animal spends freezing (immobility except for respiratory movements).

Expected Results: Anxiolytic drugs like buspirone have been shown to reduce the freezing response in both the contextual and cued fear tests, indicating a decrease in fear expression.[15][20]

Data Presentation

The following tables provide examples of how quantitative data from in vivo experiments with buspirone, as a proxy for this compound, can be presented.

Table 1: Effects of Buspirone in the Elevated Plus Maze Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Total Distance Traveled (cm) |

| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.4 | 2500 ± 150 |

| Buspirone | 0.5 | 20.1 ± 2.5 | 25.8 ± 4.1 | 2450 ± 180 |

| Buspirone | 2 | 28.7 ± 3.0 | 35.1 ± 4.5 | 2550 ± 160 |

| Buspirone | 10 | 18.5 ± 2.8 | 22.3 ± 3.9 | 2300 ± 200 |

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[15]

Table 2: Effects of Buspirone on Freezing Behavior in the Fear Conditioning Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Contextual Freezing (%) | Cued Freezing (%) |

| Vehicle | - | 65.4 ± 5.2 | 70.1 ± 4.8 |

| Buspirone | 0.5 | 50.1 ± 6.1 | 55.3 ± 5.9 |

| Buspirone | 1.5 | 35.8 ± 4.9 | 40.2 ± 5.3 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[20]

Conclusion

The in vivo experimental protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this compound's anxiolytic properties. By utilizing established models such as the elevated plus maze and fear conditioning tests, researchers can effectively characterize the behavioral effects of this compound. The provided diagrams and data tables serve as a guide for visualizing its mechanism of action and presenting experimental findings in a clear and structured manner. It is important to note that while buspirone serves as a valuable surrogate for preliminary studies, further investigations are necessary to fully elucidate the specific pharmacological profile of this compound.

References

- 1. Buspirone, a new approach to the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological and clinical effects of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacology of buspirone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. droracle.ai [droracle.ai]

- 10. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Clinical studies of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated plus maze protocol [protocols.io]

- 15. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 5-HT1A agonists disrupt memory of fear conditioning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. Buspirone attenuates conditioned fear-induced c-Fos expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Binospirone Mesylate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of binospirone mesylate (buspirone) in preclinical rodent models of anxiety, depression, and psychosis. The following sections detail recommended dosage ranges, administration protocols, and methodologies for key behavioral assays.

Mechanism of Action

This compound's active component, buspirone, exerts its pharmacological effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.[1][2] This dual action is thought to underlie its anxiolytic, antidepressant, and antipsychotic properties.

Data Presentation: Dosage Summary

The following tables summarize effective dosage ranges of this compound (reported as buspirone) for various rodent models and behavioral paradigms. Dosages can vary based on the specific strain, age, and sex of the animal, as well as the experimental conditions.

Table 1: this compound Dosage in Mouse Models

| Indication/Model | Strain | Administration Route | Dosage Range (mg/kg) | Observed Effects |

| Anxiety | CD-1 | Intraperitoneal (i.p.) | 0.5 - 10 | Anxiolytic-like effects in the elevated plus maze at 2 mg/kg.[3] |

| Anxiety | C57BL/6J | Intraperitoneal (i.p.) | 5 | Increased immobility in the forced swim test, suggesting anxiolytic activity in a withdrawal model.[4] |

| Depression | C57BL/6J | Intraperitoneal (i.p.) | 5 | Reverses fentanyl withdrawal-induced increases in swimming behavior in the forced swim test. |

| Psychosis (MK-801 induced) | Wild Type | Intraperitoneal (i.p.) | 3 | Blocked MK-801-induced prepulse inhibition disruption. |

Table 2: this compound Dosage in Rat Models

| Indication/Model | Strain | Administration Route | Dosage Range (mg/kg) | Observed Effects |

| Anxiety | Long-Evans | Oral (p.o.) | 0.03 - 0.3 | Anxiolytic activity in the elevated plus-maze.[5] |

| Anxiety | Wistar | Intraperitoneal (i.p.) | 3 | Reduced anxiety-related behaviors. |

| Depression | Sprague-Dawley | Intraperitoneal (i.p.) / Oral (p.o.) | 1 (i.p., daily for 14 days) | Reversed reduction in hippocampal serotonin levels in socially isolated rats.[6] |

| Psychosis | N/A | N/A | N/A | Data not readily available in the provided search results. |

Experimental Protocols

Drug Preparation and Administration

Vehicle Selection: Buspirone hydrochloride, the active moiety in this compound, is soluble in saline. For oral administration, it can be dissolved or suspended in an aqueous vehicle containing 0.5% (w/v) methylcellulose.

Intraperitoneal (i.p.) Injection Protocol:

-

Prepare a stock solution of this compound in sterile saline to the desired concentration.

-

Weigh the animal to determine the correct volume for injection.

-

Gently restrain the mouse or rat, exposing the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Inject the calculated volume of the drug solution.

-

Return the animal to its home cage and monitor for any adverse reactions.

Oral Gavage (p.o.) Protocol:

-

Prepare a solution or suspension of this compound in the chosen vehicle.

-

Measure the correct volume based on the animal's weight.

-

Gently restrain the animal and insert a gavage needle into the esophagus.

-

Slowly administer the drug solution.

-

Carefully remove the gavage needle.

-

Return the animal to its home cage and observe for any signs of distress.

Key Behavioral Assays

The EPM test is used to assess anxiety-like behavior in rodents.[7] The maze consists of two open arms and two enclosed arms, elevated from the floor.[8] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Protocol:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Administer this compound or vehicle at the predetermined time before testing (e.g., 30 minutes for i.p. injection).

-

Place the animal in the center of the maze, facing one of the closed arms.

-

Allow the animal to explore the maze for a 5-minute period.[7]

-

Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

-